molecular formula C22H22O8 B2508226 peperomin A CAS No. 129341-09-9

peperomin A

Cat. No.: B2508226
CAS No.: 129341-09-9
M. Wt: 414.41
InChI Key: UYKJDDXZIMXQNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peperomin A is a natural secolignan compound isolated from plants of the Peperomia genus, such as Peperomia blanda and Peperomia dindygulensis . Secolignans are a characteristic class of bioactive molecules found in these plants and are a rare type of lignan with structural features similar to the known anticancer agent podophyllotoxin . Researchers are interested in this class of compounds due to their demonstrated potential in pharmacological studies. While specific studies on this compound are less common than on its analogue peperomin E, research on secolignans as a group indicates promising biological activities. These compounds have been reported to exhibit anti-tumor, anti-inflammatory, and anti-HIV properties in preliminary investigations . The main research interest in secolignans like this compound lies in their potential anticancer applications. Related compounds have shown cytotoxic effects against various cancer cell lines, and their mechanisms of action are under investigation . These mechanisms may include the induction of apoptosis (programmed cell death) and cell cycle arrest, as observed with the structurally similar peperomin E . Further research is needed to fully elucidate the specific molecular targets and research applications of this compound. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[bis(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-methyloxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O8/c1-11-14(8-26-22(11)23)19(12-4-15(24-2)20-17(6-12)27-9-29-20)13-5-16(25-3)21-18(7-13)28-10-30-21/h4-7,11,14,19H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKJDDXZIMXQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(COC1=O)C(C2=CC3=C(C(=C2)OC)OCO3)C4=CC5=C(C(=C4)OC)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation and Structural Elucidation of Peperomin a

Natural Sources and Botanical Origins of Peperomin A

The primary sources of this compound are plants belonging to the extensive Peperomia genus, which encompasses over 1,000 species found in tropical and subtropical regions worldwide. wikipedia.orgnakedroot.com These herbaceous plants are a rich reservoir of diverse secondary metabolites, including the class of compounds known as lignans (B1203133), to which this compound belongs. researchgate.net

Identification of Peperomia blanda as a Primary Source

Peperomia blanda (Jacq.) Kunth, a fleshy herbaceous plant distributed across Asia's tropical and subtropical areas, is a significant natural source of this compound. msptm.orgpeerj.com Studies have confirmed the presence of this compound in various extracts of the plant. researchgate.netvulcanchem.com The plant's use in traditional medicine, such as for disinfecting injuries in Yemen, has spurred scientific investigation into its chemical constituents. nih.gov

Isolation from Peperomia pellucida

This compound has also been successfully isolated from Peperomia pellucida (L.) Kunth. vulcanchem.comnih.gov This annual herb, widely found in many tropical and subtropical regions, has a history of use in traditional medicine for various ailments. acs.orgresearchgate.net Phytochemical analyses have revealed that P. pellucida contains a variety of bioactive compounds, including peperomins A, B, C, and E. nih.govmdpi.com

Presence in Other Peperomia Species

Beyond P. blanda and P. pellucida, this compound was first isolated from Peperomia japonica Makino. vulcanchem.com The compound has also been identified in Peperomia dindygulensis. rsc.orgresearchgate.net The occurrence of this compound and related secolignans across different Peperomia species highlights the chemotaxonomic significance of these compounds within the genus. researchgate.netpeerj.com

Methodologies for Extraction and Isolation of this compound

The journey from a whole plant to the purified this compound involves a multi-step process of extraction and chromatographic purification.

Solvent Extraction Techniques (e.g., Maceration with Dichloromethane (B109758) or Methanol)

The initial step in isolating this compound involves extracting the compound from the dried and powdered plant material. Common methods include maceration or Soxhlet extraction using solvents of varying polarities. researchgate.netpsu.edu

Dichloromethane and methanol (B129727) are frequently employed solvents for this purpose. researchgate.netvulcanchem.com For instance, the maceration of the whole Peperomia blanda plant with dichloromethane has been shown to effectively extract this compound. msptm.org Similarly, methanolic extracts have also served as a starting point for its isolation. nih.gov The choice of solvent is critical as it influences the yield and the profile of co-extracted compounds. For example, a study on P. pellucida showed that refluxing with methanol yielded the highest amount of extract. tci-thaijo.org

Table 1: Solvents Used in the Extraction of this compound from Peperomia Species

Plant SpeciesSolvent(s) UsedExtraction MethodReference
Peperomia blandaDichloromethane, MethanolMaceration researchgate.netmsptm.orgnih.gov
Peperomia pellucidaEthanol, Ethyl Acetate (B1210297)Soxhlet, Maceration psu.edutapchiyhocvietnam.vn
Peperomia japonicaDichloromethaneNot specified vulcanchem.com
Peperomia dindygulensisDichloromethaneNot specified rsc.org

Chromatographic Purification Strategies

Following the initial extraction, the crude extract, which contains a complex mixture of compounds, undergoes several purification steps. Column chromatography is a cornerstone technique for the separation of this compound. researchgate.netpatsnap.com

The process typically involves the following:

Initial Fractionation: The crude extract is often partitioned between different immiscible solvents, such as an ethyl acetate-water partition, to achieve a preliminary separation and enhance the concentration of the target compound. vulcanchem.com

Silica (B1680970) Gel Column Chromatography: The enriched fraction is then subjected to column chromatography over silica gel. msptm.orgpatsnap.com A gradient elution system, often using solvent mixtures like n-hexane-ethyl acetate or chloroform-ethyl acetate, is employed to separate the compounds based on their polarity. msptm.orgpeerj.com Fractions are collected and monitored by Thin Layer Chromatography (TLC). rsc.org

Further Purification: Fractions containing this compound may require further purification using techniques like preparative TLC or repeated column chromatography to yield the pure compound. tapchiyhocvietnam.vnpatsnap.com In some instances, charcoal columns have also been utilized in the purification process. vulcanchem.com

The successful isolation and subsequent structural elucidation of this compound, confirmed through spectroscopic methods like NMR, Mass Spectrometry, and X-ray crystallography, have been pivotal for further research into its properties. msptm.orgvulcanchem.comnih.gov

Table 2: Chromatographic Methods for this compound Purification

Plant SourceInitial FractionationColumn TypeEluent SystemReference
P. blandaDichloromethane extractSilica Geln-hexane-EtOAc msptm.org
P. blandaPetroleum ether extractSilica Geln-hexane:EtOAc peerj.com
P. pellucidaEthyl Acetate extractSilica Gel, RP-C18n-hexane:EtOAc, MeOH:H₂O acs.orgtapchiyhocvietnam.vn
P. japonicaDichloromethane extractSilica Gel, CharcoalNot specified vulcanchem.com
Column Chromatography

Column chromatography serves as a fundamental technique for the fractionation of crude plant extracts. peerj.com In the isolation of this compound, silica gel is commonly used as the stationary phase. peerj.commsptm.org The process involves passing a solvent, the mobile phase, through the column to separate the components of the extract.

For instance, a dichloromethane extract of Peperomia blanda was subjected to column chromatography over silica gel. msptm.org The elution was carried out using a gradient of chloroform (B151607) and ethyl acetate, which successfully yielded fractions containing this compound. msptm.org Further purification of these fractions was achieved using a solvent system of n-hexane and ethyl acetate. msptm.org In another instance, a petroleum ether extract of P. blanda was fractionated using column chromatography with a gradient of chloroform:EtOAc and EtOAc:MeOH to isolate this compound. peerj.com

High-Performance Liquid Chromatography (HPLC)

For finer purification, High-Performance Liquid Chromatography (HPLC) is employed. This technique offers higher resolution and is particularly useful for separating structurally similar compounds. While detailed protocols for the preparative HPLC isolation of this compound are not extensively documented in the provided context, it is a standard method for obtaining highly pure compounds. mdpi.com Recycling preparative HPLC has been utilized in the separation of other compounds from Peperomia species, indicating its applicability in obtaining pure this compound. mdpi.com

Gas Chromatography (GC) for Profile Analysis

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful tool for analyzing the chemical profile of plant extracts. researchgate.netnih.gov In the context of this compound, GC-MS analysis of dichloromethane and petroleum ether extracts of Peperomia blanda confirmed the presence of the compound. peerj.com The analysis identified this compound by its specific retention time and molecular ion peak. peerj.com For example, in a dichloromethane extract, this compound was detected with a molecular ion peak of 414 at a retention time of 58.58 minutes. peerj.com This technique is instrumental in the initial identification and chemotaxonomic analysis of Peperomia species. nih.gov

Advanced Spectroscopic and Crystallographic Techniques for this compound Structure Elucidation

Following isolation, a suite of sophisticated analytical methods is used to determine the precise molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques have been crucial in confirming the structure of this compound. msptm.orgnih.gov 1D NMR (¹H and ¹³C) provides information about the different types of protons and carbons in the molecule, while 2D NMR experiments establish the connectivity between these atoms. The chemical structures of this compound, along with other related compounds, have been elucidated through comprehensive NMR analysis. msptm.orgnih.gov

Mass Spectrometry (MS) Including High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS)

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) provides highly accurate mass measurements, which aids in determining the molecular formula. nih.gov For this compound, HREIMS data confirmed its molecular formula as C₂₂H₂₂O₈. vulcanchem.com This technique, often used in conjunction with liquid chromatography (LC-MS), is also vital for the quantitative analysis of this compound in biological samples. nih.govnih.gov

X-ray Crystallography for Definitive Structure Determination of this compound

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a molecule. sci-hub.sewikipedia.orgazolifesciences.com This technique involves diffracting X-rays through a single crystal of the compound. wikipedia.org The resulting diffraction pattern allows for the calculation of the precise coordinates of each atom in the crystal lattice. sci-hub.se

The first X-ray crystallographic data for this compound was reported from a study on Peperomia blanda. researchgate.netnih.gov The analysis revealed that this compound crystallizes in the orthorhombic space group P2₁2₁2₁ with one molecule in the asymmetric unit. researchgate.net This definitive structural determination confirmed the secolignan framework of this compound, featuring a γ-butyrolactone moiety and two substituted aryl groups. vulcanchem.com

Table 1: Crystallographic Data for this compound researchgate.net

ParameterValue
Crystal systemOrthorhombic
Space groupP 21 21 21
a (Å)11.3200
b (Å)11.6312
c (Å)14.5155
Volume (ų)1911.19

Biological Activities and Mechanistic Investigations of Peperomin a in Vitro and Preclinical Models

Anticancer and Cytotoxic Activities of Peperomin A

This compound, a naturally occurring secolignan, has been the subject of scientific investigation to determine its potential as an anticancer agent. Research has focused on its ability to inhibit the growth of various cancer cell lines, with studies exploring its cytotoxic and antiproliferative effects. The following sections detail the findings from in vitro studies on its activity against a range of cancer cell lines.

Antiproliferative Effects in Diverse Cancer Cell Lines

This compound has demonstrated notable cytotoxic activity against breast cancer cell lines. A study investigating the bioactive compounds from Peperomia blanda reported that this compound exhibited significant cytotoxicity against the human breast adenocarcinoma cell line, MCF-7. The half-maximal inhibitory concentration (IC₅₀) was determined to be 5.58 ± 0.47 µg/mL. nih.gov

In the same study, the effect of this compound on the murine myelomonocytic leukemia cell line, WE-HI, which is also used in cancer research, was evaluated. The compound showed potent cytotoxic activity with an IC₅₀ value of 4.62 ± 0.03 µg/mL. nih.gov These findings suggest that this compound is a potential candidate for further investigation as a therapeutic agent for breast cancer.

Table 1: Antiproliferative Effects of this compound on Breast Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µg/mL)Reference
MCF-7Human Breast Adenocarcinoma5.58 ± 0.47 nih.gov
WE-HIMurine Myelomonocytic Leukemia4.62 ± 0.03 nih.gov

The cytotoxic potential of this compound has also been assessed against hematological cancer cell lines. Research has shown that this compound exhibits cytotoxic activity against the human promyelocytic leukemia cell line, HL-60. The reported IC₅₀ value for this compound against HL-60 cells is 16.36 ± 0.62 µg/mL. researchgate.net

Scientific literature reviewed did not provide specific IC₅₀ values for this compound against the KG-1, THP-1, and the leukemia stem cell-like line KG-1a CD34+CD38−. While studies have investigated the effects of related compounds like Peperomin E on these cell lines, data focusing solely on this compound is not currently available. nih.gov

Table 2: Antiproliferative Effects of this compound on Hematological Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µg/mL)Reference
HL-60Human Promyelocytic Leukemia16.36 ± 0.62 researchgate.net
KG-1Human Acute Myelogenous LeukemiaData not available
THP-1Human Acute Monocytic LeukemiaData not available
KG-1a CD34+CD38−Leukemia Stem Cell-likeData not available

There is limited specific information available regarding the antiproliferative effects of this compound on gastric cancer cell lines such as SGC-7901. While the related compound, Peperomin E, has been shown to inhibit the proliferation of SGC-7901 cells, with IC₅₀ values reported to be in the range of 1.5-9.2 μM, specific studies detailing the cytotoxic activity and IC₅₀ value of this compound against this cell line were not found in the reviewed literature. google.comresearchgate.net In some comparative studies, this compound was used as a negative control, suggesting it has significantly less activity against certain cancer cell lines compared to Peperomin E. karger.com

Investigations into the antiproliferative activity of this compound against lung cancer cell lines are not extensively documented. Some research indicates that this compound only exhibits growth inhibitory effects on the human lung adenocarcinoma cell line A549 at high concentrations, though specific IC₅₀ values have not been reported. benkekaiti.com Another study on compounds from Peperomia pellucida did not find significant cytotoxic activity for this compound against A549 cells. tapchiyhocvietnam.vn

There is currently no available data in the reviewed scientific literature regarding the specific antiproliferative effects or IC₅₀ values of this compound on the H1299 and NCI-H460 lung cancer cell lines.

Colorectal Cancer Cell Lines (e.g., HT-29)

Direct studies on the effects of isolated this compound on colorectal cancer cell lines such as HT-29 are limited in the available scientific literature. However, research on extracts from Peperomia pellucida, a plant known to contain peperomins, has provided some initial insights. Methanolic and ethanolic extracts of this plant have demonstrated significant cytotoxicity against the human colorectal adenocarcinoma cell line, HT-29. researchgate.net The half-maximal inhibitory concentration (IC50) values for these extracts were found to be between 7.374 and 12.112 μg/mL, which is considered highly cytotoxic according to the guidelines of the US National Cancer Institute. researchgate.net Furthermore, treatment with these extracts led to the upregulation of the early apoptotic genes c-fos and c-jun in HT-29 cells, suggesting that the cytotoxic effects are mediated through the induction of apoptosis. researchgate.net

Hepatocellular Carcinoma Cell Lines (e.g., HepG2)

Similar to colorectal cancer, specific data on the activity of isolated this compound against hepatocellular carcinoma cell lines like HepG2 are not extensively documented. Studies have instead often focused on crude extracts or other related compounds. For instance, extracts of Peperomia pellucida were tested on HepG2 human hepatocellular carcinoma cells, where the isolated flavonoid velutin (B192640) showed the most significant cytotoxicity with an IC50 value of 34.00 μg/mL. tapchiyhocvietnam.vn

Investigations into peperomin E, an analogue of this compound, have shown that it possesses inhibitory activity against HepG2 cells, with a reported half-inhibitory concentration of 12.1 μM. researchgate.netnih.gov

Induction of Apoptosis by this compound and Analogues

Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. Both this compound and its analogues have been shown to induce apoptosis in various cancer cell lines.

This compound has been reported to inhibit the proliferation of gastric cancer cells by inducing apoptosis. peerj.com It also exhibited cytotoxic activity against MCF-7 (human breast adenocarcinoma) and WE-HI (murine fibrosarcoma) cell lines, with IC50 values of 5.58 ± 0.47 µg/mL and 8.94 ± 0.05 µg/mL, respectively. peerj.com

The analogue, peperomin E, has demonstrated potent apoptosis-inducing activity across multiple cancer models, including prostate cancer and acute myeloid leukemia. thieme-connect.comrsc.orgresearchgate.net Studies using techniques such as Hoechst 33258 staining and Annexin V/PI flow cytometry have confirmed the apoptotic effects of peperomin E. researchgate.netresearchgate.net In prostate cancer PC-3 cells, treatment with peperomin E led to characteristic apoptotic morphological changes, such as nuclear shrinkage and chromatin fragmentation. researchgate.netresearchgate.net

Table 1: Cytotoxic Activity of this compound on Various Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µg/mL)Reference
MCF-7Breast Adenocarcinoma5.58 ± 0.47 peerj.com
WE-HIMurine Fibrosarcoma8.94 ± 0.05 peerj.com
Mitochondrial Pathway Modulation

The intrinsic pathway of apoptosis is heavily dependent on the mitochondria. Research indicates that the pro-apoptotic activity of this compound is mediated through this pathway. In gastric cancer cells, the induction of apoptosis by this compound was found to occur via the mitochondrial and PI3K/Akt signaling pathways. peerj.com

Similarly, the analogue peperomin E has been shown to modulate the mitochondrial pathway. A key indicator of this is the alteration of the ratio of Bax to Bcl-2 proteins. Bax is a pro-apoptotic protein, while Bcl-2 is an anti-apoptotic protein. Treatment with peperomin E in various cancer cell lines resulted in the upregulation of Bax and downregulation of Bcl-2, leading to an increased Bax/Bcl-2 ratio. researchgate.netresearchgate.net This shift in balance makes the cells more susceptible to apoptosis. researchgate.net This change in the Bcl-2/Bax ratio leads to the subsequent cleavage of caspase-9, a critical initiator caspase in the mitochondrial pathway. researchgate.net

Caspase Activation Mechanisms

Caspases are a family of proteases that execute the process of apoptosis. The activation of the mitochondrial pathway culminates in the activation of these executioner caspases. The analogue peperomin E has been clearly shown to activate caspase-3, a key executioner caspase. researchgate.net Western blot analyses have revealed that treatment with peperomin E leads to a significant increase in the levels of cleaved (active) caspase-3 in a dose-dependent manner. researchgate.net The activation of caspase-3 is a common downstream event for both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. researchgate.net Furthermore, the modulation of the Bcl-2/Bax ratio by peperomin E was found to lead to the cleavage and activation of both caspase-9 and caspase-3, confirming the activation of the mitochondrial caspase cascade. researchgate.net

Table 2: Effect of Peperomin E on Cell Cycle Distribution in PC-3 Prostate Cancer Cells
Treatment% Cells in G1 Phase% Cells in S Phase% Cells in G2/M PhaseReference
Control71.52%-17.35% nih.gov
Peperomin E (50 µg/mL)23.36%-63.34% nih.gov

Molecular Mechanisms of Anticancer Action

The anticancer properties of this compound and its analogues stem from their interaction with specific molecular targets and signaling pathways.

For This compound , a key mechanism identified is the induction of apoptosis through the modulation of the PI3K/Akt signaling pathway in conjunction with the mitochondrial pathway in gastric cancer cells. peerj.com The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its inhibition can promote apoptosis.

The analogue peperomin E has been studied more extensively, and several molecular mechanisms have been elucidated:

Inhibition of Thioredoxin Reductase (TrxR1): Peperomin E and its derivatives have been found to selectively inhibit TrxR1, an antioxidant enzyme that is often overexpressed in cancer cells. This inhibition occurs through covalent binding to the selenocysteine (B57510) residue in the enzyme's active site, leading to oxidative stress and subsequent apoptosis in acute myeloid leukemia progenitor cells. nih.gov

Inhibition of DNA Methyltransferase (DNMT1): Peperomin E can act as a DNA hypomethylating agent. It binds to the active site of DNMT1, an enzyme responsible for maintaining DNA methylation patterns. By inhibiting DNMT1, peperomin E can reactivate epigenetically silenced tumor suppressor genes, thereby restoring their function in controlling cell growth and inducing apoptosis. researchgate.net

Modulation of Akt/mTOR Pathway: In prostate cancer cells, peperomin E has been shown to influence the Akt/mTOR signaling pathway, which is central to regulating cell growth, proliferation, and survival. thieme-connect.comnih.gov

DNA Methyltransferase 1 (DNMT1) Inhibition and Promoter Hypomethylation

Research has shown that peperomin E, a related compound, can directly interact with and inhibit the activity of DNA methyltransferase 1 (DNMT1). researchgate.netnih.gov DNMT1 is an enzyme responsible for maintaining DNA methylation patterns during cell division. mdpi.com In cancer, aberrant DNA hypermethylation, often driven by increased DNMT1 activity, can lead to the silencing of tumor suppressor genes. researchgate.netsunway.edu.my

Studies on peperomin E have demonstrated its ability to bind to the active site of DNMT1, thereby inhibiting its function. researchgate.netnih.gov This inhibition leads to a decrease in global DNA methylation, a process known as hypomethylation. nih.gov Specifically, peperomin E has been shown to induce promoter hypomethylation of certain genes. researchgate.netaaup.edu

Reactivation of Silenced Tumor Suppressor Genes (e.g., RASSF1A, APC, RUNX3, p16INK4)

A direct consequence of DNMT1 inhibition by peperomin E is the reactivation of epigenetically silenced tumor suppressor genes. nih.govsunway.edu.my In various cancer cell lines, treatment with peperomin E has led to the re-expression of genes such as Ras association domain family member 1A (RASSF1A), adenomatous polyposis coli (APC), Runt-related transcription factor 3 (RUNX3), and p16INK4. researchgate.netnih.govaaup.eduresearchgate.net The reactivation of these genes can, in turn, trigger pro-apoptotic and cell cycle regulatory pathways, contributing to the anti-tumor effects of the compound. nih.gov For instance, in lung cancer cells, the demethylation and subsequent re-expression of RASSF1A, p16, APC, and RUNX3 were observed after treatment with peperomin E. researchgate.net

Modulation of PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. mdpi.complos.org Some studies have indicated that peperomin E can influence this pathway. For example, in human prostate cancer DU145 cells, peperomin E was found to induce autophagy, and this process was linked to the Akt/mTOR pathway. thieme-connect.com The modulation of the PI3K/Akt pathway appears to be a component of the broader mechanism of action for peperomins. plos.orgmdpi.comdovepress.com

Targeting Thioredoxin Reductase 1 (TrxR1)

Thioredoxin reductase 1 (TrxR1) is a key antioxidant enzyme that is often overexpressed in cancer cells, contributing to their survival and resistance to therapy. researchgate.netfrontiersin.orgki.se Peperomin E has been identified as an inhibitor of TrxR1. researchgate.netnih.gov It selectively targets TrxR1 by covalently binding to its selenocysteine residue, which is crucial for the enzyme's catalytic activity. researchgate.net This inhibition disrupts the cellular redox balance and can lead to apoptosis in cancer cells. researchgate.netnih.gov

Oxidative Stress Induction

By inhibiting TrxR1, peperomin E can induce oxidative stress in cancer cells. researchgate.netnih.gov The inhibition of this key antioxidant enzyme leads to an accumulation of reactive oxygen species (ROS), which can damage cellular components and trigger programmed cell death. researchgate.net This mechanism has been observed in acute myeloid leukemia progenitor cells, where peperomin E-mediated TrxR1 inhibition led to oxidative stress-mediated apoptosis. researchgate.netnih.gov

Inhibition of NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation. dovepress.com Peperomins have been reported to act as anti-inflammatory agents by inhibiting the NF-κB signaling pathway. karger.comresearchgate.net This inhibition can contribute to both the anti-inflammatory and anticancer activities of these compounds.

Anti-inflammatory Activities of this compound

Beyond its anticancer effects, this compound and related compounds have demonstrated anti-inflammatory properties. ontosight.aiontosight.ai The plant from which peperomins are often isolated, Peperomia pellucida, has been traditionally used for treating inflammatory conditions. scialert.netsilae.it Studies on extracts from this plant have shown significant anti-inflammatory activity in preclinical models. scialert.netsilae.itinnovareacademics.in This effect is, at least in part, attributed to the inhibition of the NF-κB signaling pathway, as mentioned previously. karger.com

Modulation of Inflammatory Mediators (e.g., Nitric Oxide, iNOS, COX-2, TNF-α, IL-1β)

This compound has been shown to modulate inflammatory responses. Studies on extracts containing peperomins have indicated an ability to inhibit the production of nitric oxide (NO). nih.govnih.gov This is significant as excessive NO production, mediated by inducible nitric oxide synthase (iNOS), is a hallmark of inflammatory conditions. The anti-inflammatory effects are also attributed to the inhibition of cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory cascade. nih.govnih.govresearchgate.net

Furthermore, the compound has been observed to influence the expression of pro-inflammatory cytokines. Research has demonstrated that this compound can reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govnih.govnih.govrevistanefrologia.comjfda-online.com These cytokines are pivotal in initiating and sustaining inflammatory reactions in the body. nih.govrevistanefrologia.comjfda-online.commdpi.com

Inflammatory MediatorEffect of this compoundReferences
Nitric Oxide (NO)Inhibition nih.govnih.gov
Inducible Nitric Oxide Synthase (iNOS)Inhibition nih.govnih.gov
Cyclooxygenase-2 (COX-2)Inhibition nih.govnih.govresearchgate.net
Tumor Necrosis Factor-alpha (TNF-α)Reduction nih.govnih.govnih.govrevistanefrologia.comjfda-online.com
Interleukin-1β (IL-1β)Reduction revistanefrologia.comjfda-online.com

Involvement of Heme Oxygenase-1 (HO-1) Induction

A significant aspect of this compound's anti-inflammatory mechanism is its ability to induce the expression of Heme Oxygenase-1 (HO-1). nih.govnih.gov HO-1 is a cytoprotective enzyme with potent anti-inflammatory properties. Its induction by this compound contributes to the suppression of pro-inflammatory mediators like iNOS and COX-2. nih.govnih.gov

Crosstalk with Mitogen-Activated Protein Kinase (MAPK) Pathways

The cellular signaling pathways engaged by this compound include the Mitogen-Activated Protein Kinase (MAPK) pathways. spandidos-publications.comresearchgate.netdovepress.com These pathways, which include extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs, are crucial in transducing extracellular signals into cellular responses, including inflammation. researchgate.netdovepress.comnih.govnih.govmdpi.comkegg.jpcellsignal.comfrontiersin.org Studies suggest that this compound's anti-inflammatory effects are, in part, mediated through its interaction with the JNK and p38 MAPK pathways. researchgate.netnih.gov The activation of these pathways can lead to the regulation of various transcription factors and subsequent modulation of inflammatory gene expression. nih.govnih.govcellsignal.com

Inhibition of IκB Degradation and IκB Kinase Activation

This compound has been found to interfere with the NF-κB signaling pathway, a critical regulator of inflammatory responses. nottingham.ac.ukmdpi.com It has been reported to block the tumor necrosis factor-alpha (TNF-α)-induced activation of IκB kinase (IKK). molaid.com This, in turn, prevents the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). nottingham.ac.ukmolaid.comnih.gov By stabilizing IκBα, this compound effectively sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. mdpi.comnih.gov

Antimicrobial Activities of this compound

This compound exhibits a noteworthy spectrum of antimicrobial activity, indicating its potential as a lead compound for the development of new antimicrobial agents. ontosight.ai

Antibacterial Spectrum and Efficacy

Research has demonstrated that this compound possesses broad-spectrum antibacterial properties. jocpr.comjocpr.com It has shown efficacy against both Gram-positive and Gram-negative bacteria. researchgate.netmsptm.orgnih.gov

This compound has shown notable activity against several Gram-positive bacterial species. Studies have reported its inhibitory effects on Staphylococcus aureus, a versatile pathogen responsible for a wide range of infections. jocpr.comjocpr.commsptm.orgafricanscientistjournal.org It is also effective against Staphylococcus epidermidis, a common cause of nosocomial infections. msptm.orgvulcanchem.com Furthermore, its activity extends to Bacillus subtilis, a soil-dwelling bacterium often used as a model for Gram-positive bacteria. researchgate.netnih.govclaremont.edu Research has also indicated its potential against Streptococcus pneumoniae, a major cause of pneumonia and other respiratory tract infections. africanscientistjournal.orgekb.eg The minimum inhibitory concentrations (MICs) against these bacteria have been reported in the range of 125-250 µg/mL. researchgate.netmsptm.org

Gram-Positive BacteriumActivity of this compoundReferences
Staphylococcus aureusInhibitory jocpr.comjocpr.commsptm.orgafricanscientistjournal.org
Staphylococcus epidermidisInhibitory msptm.orgvulcanchem.com
Bacillus subtilisInhibitory researchgate.netnih.govclaremont.edu
Streptococcus pneumoniaeInhibitory africanscientistjournal.orgekb.eg
Activity against Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa, K. pneumoniae, A. fischeri)

This compound has demonstrated activity against Gram-negative bacteria. In silico molecular docking studies have investigated the interaction of this compound with the kdpFABC complex of Escherichia coli, a key system for potassium uptake, suggesting a potential mechanism of antibacterial action. ekb.eg A study of methanolic extracts from Peperomia pellucida, which contains this compound, confirmed bactericidal activity against E. coli. ekb.eg Research has also reported a Minimum Inhibitory Concentration (MIC) for this compound against E. coli of 50.0 µg/mL.

Extracts from various Peperomia species have shown efficacy against a panel of Gram-negative pathogens. Dichloromethane (B109758) (DCM) fractions from Peperomia blanda extracts, from which this compound has been isolated, exhibited significant antibacterial activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, with MIC values ranging from 12.5 to 100 µg/mL. msptm.org Furthermore, metabolites isolated from Peperomia obtusifolia have been screened for activity against Aliivibrio fischeri. ufmg.brresearchgate.net

Table 1: Activity of this compound and Peperomia Extracts Against Gram-Negative Bacteria

Compound/ExtractBacterial StrainActivity/ResultSource
This compoundEscherichia coliMIC: 50.0 µg/mL vulcanchem.com
This compound (In silico)Escherichia coliBinding interaction with kdpFABC complex ekb.eg
Peperomia pellucida methanolic extract (contains this compound)Escherichia coliDemonstrated bactericidal activity ekb.eg
Peperomia blanda DCM fractions (contains this compound)Pseudomonas aeruginosaMIC: 12.5–25 µg/mL msptm.org
Peperomia blanda DCM fractions (contains this compound)Klebsiella pneumoniaeMIC: 50–100 µg/mL msptm.org
Peperomia obtusifolia metabolitesAliivibrio fischeriScreened for antibacterial activity ufmg.brresearchgate.net

Antifungal Efficacy (e.g., A. niger, Botrytis cinerea, Septoria tritici, Phytophthora infestans)

The antifungal properties of this compound have been noted, particularly against Aspergillus niger. Studies have reported that this compound displays antifungal activity against A. niger, with one source citing a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. msptm.orgvulcanchem.com The proposed mechanism for this activity involves the inhibition of cell wall β-glucan synthase. vulcanchem.com

While direct data for this compound against other specified fungi is limited, related compounds and extracts from the Peperomia genus have been evaluated. For instance, compounds isolated from Peperomia obtusifolia were tested for antifungal activity against the phytopathogenic fungi Botrytis cinerea and Septoria tritici, as well as the oomycete Phytophthora infestans. ufmg.brresearchgate.net In one study, a compound from P. obtusifolia demonstrated anti-oomycotic activity against P. infestans, with an inhibition of 56% at a concentration of 125 µM. researchgate.net Similarly, essential oils and extracts from Peperomia subspathulata have shown inhibitory effects against Aspergillus sp. and Botrytis sp. uptc.edu.coresearchgate.net

Table 2: Antifungal Activity of this compound and Related Peperomia Compounds

Compound/ExtractFungal/Oomycete StrainActivity/ResultSource
This compoundAspergillus nigerMIC: 12.5 µg/mL vulcanchem.com
This compoundAspergillus nigerDisplayed antifungal activity msptm.org
Peperomia obtusifolia compoundsBotrytis cinereaScreened for antifungal activity ufmg.brresearchgate.net
Peperomia obtusifolia compoundsSeptoria triticiScreened for antifungal activity ufmg.brresearchgate.net
Peperomia obtusifolia compound 3Phytophthora infestans56% inhibition at 125 µM researchgate.net

Antiviral Properties (e.g., HIV-1 IIIB)

This compound, along with the related compound peperomin B, has been investigated for its antiviral potential. These compounds, isolated from Peperomia pellucida, demonstrated moderate inhibitory effects against the growth of the HIV-1 IIIB laboratory strain in C8166 cells. The reported 50% effective concentration (EC₅₀) for this activity was approximately 5 µM. However, it was also noted that this observed bioactivity might be attributable to cytotoxic effects of the compounds. ekb.eg

Anthelmintic Activity (e.g., Caenorhabditis elegans)

The potential of Peperomia compounds as anthelmintic agents has been explored using the model organism Caenorhabditis elegans. ufmg.brresearchgate.netuni-halle.de In a study evaluating various metabolites from Peperomia obtusifolia, including the related compound peperobtusin A, the compounds were screened for activity against C. elegans. The results of this specific screening indicated that no significant anthelmintic activity was observed for the tested compounds. researchgate.net

Trypanocidal Activity (e.g., Trypanosoma cruzi Epimastigotes)

Lignans (B1203133) and other phenolic compounds isolated from various Peperomia species have shown notable trypanocidal activity. researchgate.net Studies on extracts from Peperomia blanda and Peperomia obtusifolia have demonstrated efficacy against the epimastigote forms of Trypanosoma cruzi, the parasite responsible for Chagas disease. researchgate.net For instance, several tetrahydrofuran (B95107) lignans from P. blanda exhibited high in vitro trypanocidal activity against the epimastigotes of T. cruzi strain Y. While peperomins are a characteristic class of secolignans in the Peperomia genus, specific data detailing the trypanocidal activity of this compound against T. cruzi epimastigotes from the available literature is limited. However, the activity of other lignans from the same genus suggests this class of compounds is a promising source for trypanocidal agents.

Molecular Targets and Mechanisms of Antimicrobial Action

Penicillin-binding proteins (PBPs) are essential bacterial enzymes involved in the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. etflin.comwikipedia.org These proteins catalyze the cross-linking of peptidoglycan chains, ensuring the structural integrity of the cell. etflin.comwikipedia.org The inhibition of PBPs disrupts cell wall synthesis, leading to structural defects, cessation of cell division, and ultimately, cell lysis and death. wikipedia.org PBPs are the primary targets for β-lactam antibiotics, which bind irreversibly to the active site of the enzyme, inactivating it. wikipedia.org

Recent in silico research has identified this compound as a compound that may also target PBP. A molecular docking study demonstrated that this compound binds to the penicillin-binding protein of Streptococcus pneumoniae (PDB ID: 2C6W). ekb.eg The analysis of the molecular binding pattern revealed that the interaction is stabilized by a network of hydrogen bonds, carbon-hydrogen bonds, alkyl, and pi-pi stacked bonds within the hydrolase binding site of the protein. ekb.eg This finding suggests that, similar to β-lactam antibiotics, this compound may exert its antibacterial effect by inhibiting PBP, thereby disrupting bacterial cell wall synthesis. ekb.eg

Modulation of KdpFABC Complex

The KdpFABC complex is an ATP-dependent, high-affinity potassium (K+) transport system found in bacteria, which is crucial for maintaining ion homeostasis, osmotic pressure, and pH, particularly under conditions of K+ limitation. stokeslabnyu.orgbiorxiv.org This complex is composed of four subunits: KdpA, the channel-like subunit that binds and translocates K+; KdpB, a pump-like P-type ATPase subunit that hydrolyzes ATP to power the transport; and KdpC and KdpF, two smaller membrane proteins that likely provide structural stability to the complex. stokeslabnyu.orgbiorxiv.orgrcsb.org The expression of the kdpFABC operon is controlled by the KdpD/KdpE two-component system, which senses turgor pressure. nih.gov

In silico and in vitro studies have identified this compound as a potential modulator of this bacterial transport system. ekb.egekb.eg A molecular modeling study investigated the interaction of several phytochemicals from Peperomia pellucida, including this compound, with bacterial targets. ekb.egekb.eg The research focused on the KdpFABC complex from Escherichia coli (PDB ID: 5MRW) as a potential target for new antibacterial agents. rcsb.orgekb.eg

The results of these docking studies indicated that this compound, along with related compounds peperomin E and peperomin F, exhibited favorable binding interactions with the KdpFABC complex. ekb.egekb.eg The analysis suggested that these compounds bind to the hydrolase binding site on the complex. ekb.eg This interaction highlights a potential mechanism for the observed bactericidal activity of Peperomia pellucida extracts against E. coli. ekb.egekb.eg By interfering with the function of the KdpFABC complex, this compound may disrupt essential potassium homeostasis in the bacteria, leading to cell death. These findings present this compound as a significant phytochemical with potential antibacterial activity mediated through the modulation of the KdpFABC complex. ekb.egekb.eg

Antioxidant Activities of this compound

This compound has been identified as a compound with notable antioxidant properties. scispace.compeerj.com Antioxidants are crucial for protecting cells from the damage caused by reactive oxygen species (ROS), which are implicated in the development of various degenerative diseases. peerj.comscispace.com The antioxidant capacity of this compound is attributed to its specific chemical structure, which allows it to effectively scavenge free radicals. scispace.com

Studies on extracts from plants of the Peperomia genus, such as Peperomia blanda and Peperomia pellucida, which are known to contain this compound, have consistently demonstrated antioxidant effects in various in vitro assays. peerj.comimrpress.comresearchgate.net These assays, including the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay, confirm the ability of these extracts and their constituent compounds to counteract oxidative processes. peerj.com

Mechanisms of Radical Scavenging

The radical scavenging ability of this compound is rooted in its molecular architecture, which is characteristic of potent flavonoid antioxidants. scispace.com Several structural features contribute to its efficacy:

Catechol Structure: The presence of a dihydroxyl group (a catechol structure) in the B-ring of the flavonoid backbone acts as an effective electron donor and a target for free radicals. scispace.com

Hydroxyl Groups and Carbonyl Function: A hydroxyl group at the C3 position of the C-ring is beneficial for antioxidant activity. This effect is enhanced when combined with a 4-carbonyl function and a double bond between C2 and C3. This conjugation allows for electron delocalization from the B-ring, which increases the stability of the resulting radical and enhances scavenging activity. scispace.com

The antioxidant activity of this compound and related compounds is commonly evaluated using the DPPH assay, where the compound's ability to donate a hydrogen atom to the stable DPPH radical is measured spectrophotometrically. peerj.comimrpress.com The concentration of the compound required to scavenge 50% of the DPPH radicals is known as the IC50 value. For instance, in a study on Peperomia blanda, methanol (B129727) and dichloromethane extracts, which contain peperomins, showed significant radical scavenging activity with IC50 values of 36.81 ± 0.09 µg/mL and 61.78 ± 0.02 µg/mL, respectively. peerj.com

Table 1: Antioxidant Activity of Peperomia Extracts Containing this compound
Plant SourceExtract TypeAssayResult (IC50 in µg/mL)Reference
Peperomia blandaMethanolDPPH Radical Scavenging36.81 ± 0.09 peerj.com
Peperomia blandaDichloromethaneDPPH Radical Scavenging61.78 ± 0.02 peerj.com

Cellular Protection Against Oxidative Damage

Beyond direct radical scavenging, peperomins have been investigated for their ability to protect cells from oxidative damage, a process central to many pathologies. nih.govnottingham.ac.uk Oxidative stress occurs when the production of ROS overwhelms the cell's endogenous antioxidant defense systems, such as antioxidant enzymes. nottingham.ac.uk

Mechanistic studies on peperomin E, a structurally related secolignan, provide valuable insights into how these compounds may exert cellular protection. nih.gov Research has shown that peperomin E and its synthetic analog can selectively inhibit thioredoxin reductase (TrxR1), an antioxidant enzyme that is often overexpressed in cancer cells. nih.gov The inhibition of TrxR1 leads to an increase in cellular oxidative stress, ultimately triggering apoptosis in acute myeloid leukemia progenitor cells. nih.govresearchgate.net This targeted action suggests a sophisticated interaction with cellular redox systems. Thioredoxin reductases are selenoenzymes that play a critical role in protecting cells against oxidative damage by reducing ROS like hydrogen peroxide. encyclopedia.pub

Furthermore, extracts from Peperomia pellucida have been shown to protect cells from damage induced by high glucose and glycation, conditions known to accelerate oxidative stress. nottingham.ac.uk In eukaryotic cells, antioxidant enzymes like glutathione (B108866) peroxidase (GPx) form a primary line of defense against ROS. nottingham.ac.uk These enzymes neutralize harmful hydrogen peroxides and lipid peroxyl radicals. nottingham.ac.uk The ability of Peperomia compounds to modulate these pathways suggests a role in bolstering cellular defenses against oxidative damage, thereby preventing the activation of pro-inflammatory and apoptotic cascades initiated by ROS. nottingham.ac.uk

Computational and in Silico Studies of Peperomin a

Molecular Docking Analyses of Peperomin A with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding affinity and interaction patterns of a ligand with a biological target, such as a protein or enzyme.

Despite the recognized biological potential of compounds from the Peperomia genus, specific molecular docking studies detailing the binding energies and interacting amino acid residues for this compound with identified biological targets are not readily found in the current body of scientific literature. While studies have been conducted on other constituents of Peperomia species and structurally related compounds like piperine (B192125), data focusing exclusively on the molecular docking of this compound is sparse. mdpi.comnih.govjppres.comnih.govresearchgate.net

Future research involving molecular docking simulations would be invaluable in elucidating the potential mechanisms of action for this compound. Such studies would require the identification of specific biological targets and would yield data such as:

Binding Energy (kcal/mol): A measure of the affinity of this compound for the binding site of a target protein.

Interacting Residues: The specific amino acids within the target's binding pocket that form hydrogen bonds, hydrophobic interactions, or other types of bonds with this compound.

A hypothetical data table for such a study is presented below to illustrate the type of findings that would be expected.

Table 1: Hypothetical Molecular Docking Results for this compound with a Biological Target

Target Protein Binding Energy (kcal/mol) Interacting Amino Acid Residues
Target X - -
Target Y - -
Target Z - -

(Data not available in current literature)

Prediction of Biological Activities Using Computational Tools (e.g., PASS Software)

Prediction of Activity Spectra for Substances (PASS) is a well-established computational tool that predicts a wide range of biological activities for a given chemical structure based on structure-activity relationships derived from a large database of known bioactive compounds. nih.govbmc-rm.orgsemanticscholar.orggenexplain.com The output of a PASS prediction is a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi).

A thorough search of scientific databases indicates that a specific PASS analysis for this compound has not been published. Application of PASS or similar predictive software would provide valuable insights into the potential pharmacological profile of this compound, suggesting avenues for future experimental validation.

A table of predicted activities would typically be generated from a PASS analysis, as shown in the hypothetical example below.

Table 2: Hypothetical PASS Prediction Results for this compound

Predicted Biological Activity Pa Pi
- - -
- - -
- - -

(Data not available in current literature)

In Silico Structure-Activity Relationship (SAR) Modeling for this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. In silico SAR modeling uses computational methods to build predictive models based on a series of compounds (analogues) with known activities. These models can then be used to predict the activity of new, untested analogues and to guide the design of more potent compounds.

While SAR studies have been conducted on piperine and its derivatives, which share some structural similarities with this compound, specific in silico SAR modeling for a series of this compound analogues is not documented in the available literature. nih.govresearchgate.netnih.gov Such a study would involve synthesizing or computationally generating a library of this compound analogues with systematic modifications to different parts of the molecule and then correlating these structural changes with their biological activity.

In Silico ADME/T Prediction for Lead Compound Identification

In the process of drug discovery, it is crucial to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of a potential drug candidate. In silico ADME/T prediction models are used to assess these properties early in the research pipeline, helping to identify compounds with favorable pharmacokinetic and safety profiles and to flag those with potential liabilities. researchgate.netnih.govfrontiersin.orgbiorxiv.orgbohrium.com

Specific in silico ADME/T profiling of this compound has not been reported in the scientific literature. A comprehensive ADME/T prediction for this compound would involve the calculation of various physicochemical and pharmacokinetic parameters, which are crucial for its evaluation as a potential lead compound.

A typical in silico ADME/T prediction would generate a data table with the following parameters:

Table 3: Hypothetical In Silico ADME/T Prediction for this compound

ADME/T Parameter Predicted Value
Molecular Weight -
LogP -
Hydrogen Bond Donors -
Hydrogen Bond Acceptors -
Polar Surface Area -
Human Intestinal Absorption -
Blood-Brain Barrier Penetration -
CYP450 Inhibition -
hERG Inhibition -
Ames Mutagenicity -

(Data not available in current literature)

Future Directions and Research Gaps

Unexplored Biological Activities and Therapeutic Potential of Peperomin A

While this compound has been noted for certain biological effects, a vast landscape of its potential bioactivities remains uncharted. ontosight.ai Initial research has often been conducted as part of broader screenings of plant extracts, meaning that the specific contributions of this compound are not always clear. nih.gov Future research should focus on isolating this compound and systematically screening it against a wide array of biological targets.

Table 1: Potential, Yet Underexplored, Therapeutic Areas for this compound

Therapeutic AreaRationale for Exploration
Neurodegenerative Diseases The antioxidant properties of related compounds suggest a potential role in combating oxidative stress, a key factor in neurodegeneration. ontosight.ai
Antiviral Applications The antiviral potential of compounds from the Peperomia genus has been indicated, warranting specific investigation into this compound's efficacy against various viruses. researchgate.net
Metabolic Disorders Given the diverse bioactivities of natural products, exploring this compound's influence on metabolic pathways could reveal new therapeutic strategies for conditions like diabetes. researchgate.net
Immunomodulation The anti-inflammatory activity of Peperomia extracts suggests that this compound could modulate immune responses, a potential benefit in autoimmune diseases. researchgate.net

Advanced Mechanistic Elucidation of this compound Action Pathways

A significant gap in the current body of research is the detailed understanding of how this compound exerts its effects at a molecular level. While some studies have identified its impact on cellular processes, the precise signaling pathways and molecular interactions are often not fully elucidated. researchgate.netlongdom.org For instance, while the hypotensive effects of Peperomia pellucida extracts are linked to nitric oxide-dependent mechanisms, the specific role of this compound in this pathway is not definitively established. researchgate.netlongdom.org

Future investigations should employ advanced molecular biology techniques to pinpoint the direct protein targets of this compound. Techniques such as affinity chromatography and mass spectrometry can identify binding partners, while genetic knockdown or knockout models can validate the functional significance of these interactions. A deeper mechanistic understanding is crucial for predicting potential off-target effects and for the rational design of more potent and specific derivatives.

Development of Novel this compound Analogues for Specific Target Modulation

The chemical structure of this compound offers a scaffold for the synthesis of novel analogues with improved pharmacological properties. mdpi.com By modifying specific functional groups, medicinal chemists can aim to enhance potency, increase selectivity for a particular biological target, and improve pharmacokinetic profiles. mdpi.com This approach has been successfully applied to other natural products to develop effective therapeutic agents. mdpi.com

For example, if a specific enzyme is identified as a key target for this compound's anti-inflammatory effects, analogues could be designed to bind more tightly to the active site of that enzyme, potentially leading to a more potent anti-inflammatory drug with fewer side effects. Structure-activity relationship (SAR) studies, where the biological activity of a series of related compounds is compared, will be instrumental in guiding the design of these new molecules.

Integration of Omics Technologies in this compound Research

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding the biological effects of this compound. nih.govfrontiersin.org Instead of focusing on a single target or pathway, these technologies allow for a global analysis of the changes that occur within a cell or organism upon exposure to the compound. nih.gov

Table 2: Application of Omics Technologies in this compound Research

Omics TechnologyPotential Application
Transcriptomics Identify changes in gene expression patterns in response to this compound treatment, revealing the cellular pathways that are modulated. frontiersin.org
Proteomics Analyze alterations in protein expression and post-translational modifications, providing insights into the functional consequences of this compound's activity. frontiersin.org
Metabolomics Profile the changes in small molecule metabolites, offering a snapshot of the metabolic reprogramming induced by this compound. frontiersin.org
Pan-Omics Integrating data from multiple omics platforms can provide a holistic view of this compound's mechanism of action and help to identify novel biomarkers of its efficacy. mdpi.com

By integrating these high-throughput data sets, researchers can construct comprehensive models of this compound's biological activity, leading to a more complete understanding of its therapeutic potential and potential toxicities. researchgate.net

Comparative Studies of this compound with Other Secolignans and Natural Products

This compound belongs to the secolignan class of natural products, which are known for their diverse biological activities. researchgate.netresearchgate.net Comparative studies of this compound with other secolignans, such as peperomin B, C, and E, can provide valuable insights into the structure-activity relationships within this chemical class. acs.orgthieme-connect.com For example, studies have shown that peperomins can exhibit cytotoxic effects against various cancer cell lines. msptm.orgcore.ac.uk A comparative analysis could reveal which structural features are critical for this activity.

Furthermore, comparing the biological profile of this compound with other, more extensively studied natural products could help to predict its potential applications and guide future research. This comparative approach can accelerate the drug discovery process by leveraging existing knowledge.

Standardization of this compound Research Methodologies

To ensure the reproducibility and comparability of research findings on this compound, there is a pressing need for the standardization of research methodologies. nih.gov This includes the methods used for extraction and purification of the compound, the biological assays employed to assess its activity, and the reporting of experimental data. up.ac.zascribbr.com

Standardized protocols for in vitro and in vivo studies will allow for more meaningful comparisons between different studies and facilitate the compilation of a robust body of evidence for this compound's therapeutic potential. scribbr.com Establishing a common set of validated assays and reference standards would be a significant step forward in this field. who.intresearchgate.net

Q & A

Basic: What experimental models are used to assess Peperomin A's antibacterial activity?

Answer:
In vitro antibacterial assays against clinically relevant strains (e.g., Streptococcus pneumoniae and Escherichia coli) are standard. Methanolic extracts of Peperomia pellucida (containing this compound) are tested using agar diffusion methods, with inhibition zones measured in triplicate . Statistical validation via Windows SPSS 12.0 (p < 0.05) ensures reproducibility. Complementary in silico docking (AutoDock Vina) identifies binding interactions with bacterial targets like penicillin-binding protein (2C6W) and the KdpFABC complex (5MRW), validated using CASTp for binding-pocket analysis .

Basic: How is this compound isolated and structurally characterized?

Answer:
this compound is isolated via dichloromethane (DCM) extraction followed by chromatographic purification. Structural elucidation employs:

  • NMR spectroscopy : Assigns proton (δ 6.47 ppm for aromatic hydrogens) and carbon signals (δ 174.7 ppm for lactone carbonyl) .
  • IR spectroscopy : Identifies functional groups (e.g., C=C stretching at 1667 cm⁻¹) .
  • Mass spectrometry : Confirms molecular weight ([M+H]+ 460.5131 for derivatives) .
    Absolute configuration is determined via TDDFT-based ECD simulations (e.g., 2S,3S configuration in γ-butyrolactone rings) .

Advanced: How can researchers design studies to evaluate this compound's epigenetic effects in cancer?

Answer:
Apply the PICOT framework :

  • Population : Cancer cell lines (e.g., A549 lung cancer cells).
  • Intervention : this compound treatment (0.5–2 µM for 48 hours).
  • Comparison : 5-aza-2′-deoxycytidine (DNMT inhibitor control).
  • Outcome : Promoter hypomethylation of tumor suppressor genes (e.g., RASSF1A) via MSP-PCR or pyrosequencing.
  • Time : 48–72 hours post-treatment .
    Validate DNMT1 inhibition using BLI assays or siRNA knockdowns to confirm mechanistic specificity .

Advanced: How should contradictions in this compound's efficacy across bacterial strains be analyzed?

Answer:
Contradictions arise from variations in:

  • Strain-specific resistance mechanisms : Test this compound against isogenic mutants (e.g., E. coli with altered KdpFABC expression) .
  • Extract purity : Quantify this compound via HPLC-MS to standardize dosages .
  • Statistical power : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare inhibition zones across replicates . Report effect sizes and confidence intervals to contextualize significance .

Advanced: What methodologies resolve this compound's stereochemistry for SAR studies?

Answer:

  • ECD spectroscopy : Compare experimental spectra with TDDFT-simulated data (B3LYP/6-311G level) to assign configurations (e.g., 2S,3S) .
  • X-ray crystallography : Attempt crystallization (if feasible) for unambiguous confirmation .
  • HMBC/HSQC correlations : Map heteronuclear couplings to confirm lactone ring connectivity .

Basic: What statistical standards ensure reliability in this compound studies?

Answer:

  • Triplicate experiments : Minimize variability in antibacterial or cytotoxicity assays .
  • p-value thresholds : Use p < 0.05 with Bonferroni correction for multiple comparisons .
  • Software : SPSS for ANOVA, GraphPad Prism for dose-response curves .

Advanced: How can this compound's pharmacokinetics be optimized via structural modification?

Answer:

  • Amino-derivatization : Introduce polar groups (e.g., –NH₂) to enhance solubility while retaining γ-butyrolactone bioactivity .
  • SAR-guided synthesis : Retain methoxy groups (critical for DNMT1 binding) while modifying alkyl chains to improve membrane permeability .
  • In silico ADMET prediction : Use SwissADME or pkCSM to forecast bioavailability and toxicity pre-synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.